2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c21-15-6-3-5-14(11-15)12-16(24-10-4-9-19(24)25)13-23-20(26)17-7-1-2-8-18(17)22/h1-3,5-8,11,16H,4,9-10,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSIITDIHMCLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling reactions: The final step involves coupling the fluorinated pyrrolidinone with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with azide or other nucleophiles.
Scientific Research Applications
2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms and pyrrolidinone ring may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several benzamide derivatives listed in pesticide glossaries () share structural motifs with the target compound:
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a trifluoromethyl group and isopropoxyphenyl substituent. Unlike the target compound, flutolanil lacks a pyrrolidinone ring but demonstrates how fluorinated benzamides can achieve bioactivity through lipophilic substituents .
- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide): Features a simpler methylbenzamide group and isopropoxyphenyl chain. The absence of fluorine highlights the role of halogenation in enhancing binding affinity or metabolic stability .
Key Differences :
- Fluorine placement (2-fluoro vs. 3-fluorophenyl) could modulate electronic effects and steric interactions at biological targets.
Pharmaceutical Analogues with Pyrrolidinone Moieties
- L9E (N-(3-azanylpropyl)-3-[[(3S)-1-(2-fluorophenyl)-2-oxidanylidene-pyrrolidin-3-yl]amino]-N-methyl-benzamide, ): Shares a fluorophenyl-pyrrolidinone system but includes an additional azanylpropyl group.
- Example 53 Compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, ): A patented fluorinated benzamide with a pyrazolopyrimidinyl chromenone core. While more complex, its fluorophenyl and benzamide motifs align with the target compound, hinting at shared pharmacokinetic properties like blood-brain barrier penetration .
Key Similarities :
- Fluorine atoms in all analogues likely reduce metabolic degradation by blocking cytochrome P450 oxidation sites.
Fluorinated Benzamides in Radiopharmaceuticals
Compounds like [18F]Fallypride precursor () incorporate fluorinated benzamides for positron emission tomography (PET) imaging. Although the target compound lacks radiopharmaceutical tags (e.g., 18F), its fluorophenyl group could be leveraged for similar diagnostic or therapeutic purposes with isotopic modification .
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Benzamide Analogues
Table 2. Functional Group Impact on Bioactivity
Research Findings and Implications
- Agrochemicals vs. Pharmaceuticals: The target compound’s pyrrolidinone group distinguishes it from simpler agrochemical benzamides, suggesting a shift toward pharmaceutical applications requiring precise target engagement.
- Fluorine Positioning : The 3-fluorophenyl group may optimize π-π stacking in receptor binding compared to 4-fluorophenyl analogues (e.g., L9E) .
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods in (e.g., palladium-catalyzed coupling), but its pyrrolidinone requires specialized lactamization steps .
Biological Activity
2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₈F₂N₂O, with a molecular weight of approximately 358.4 g/mol. The structure features a fluorinated benzamide core linked to a pyrrolidine derivative, which is known to enhance pharmacological properties due to the electronic effects of fluorine substituents.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar fluorinated compounds have shown efficacy against various bacterial strains, indicating that this compound may possess antimicrobial properties.
- Neuroprotective Effects : The pyrrolidine moiety is often associated with neuroprotective activity, suggesting potential applications in treating neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Pyrrolidine Derivative : This involves reacting appropriate starting materials under controlled conditions.
- Fluorination : The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.
- Benzamide Formation : The final step involves coupling the pyrrolidine derivative with a benzoyl chloride derivative to form the desired amide.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and mechanisms of action.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Neuroprotective | Reduction in oxidative stress |
Case Study: Anticancer Mechanism
In a study examining the anticancer properties of structurally similar compounds, it was found that they induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests that this compound may exert similar effects, warranting further investigation.
Q & A
Basic Synthesis and Purification
Q: What is the optimized synthetic route for preparing 2-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]benzamide, and what critical reaction conditions ensure high yield? A: The synthesis involves a multi-step approach:
Coupling Reaction : React 3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propan-1-amine with 2-fluorobenzoyl chloride in anhydrous DMF under reflux (130°C, 2 hours) .
Workup : Dilute with ethyl acetate, wash with water, and dry over Na₂SO₄.
Purification : Recrystallize from ethyl acetate to isolate the product.
Key Factors : Strict anhydrous conditions prevent hydrolysis of the benzamide group. Excess acyl chloride (1.5–2.0 equiv) ensures complete amine acylation. Yield optimization (48–83% in similar compounds) depends on temperature control and solvent polarity .
Structural Validation
Q: Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure, and how are discrepancies resolved? A:
- Spectroscopy :
- ¹H/¹³C NMR : Assign fluorine-induced splitting in aromatic protons (δ 7.1–8.3 ppm) and pyrrolidinone carbonyl (δ ~170 ppm) .
- HR-MS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths/angles and detects conformational deviations (e.g., pyrrolidinone puckering) .
Discrepancy Resolution : Overlay experimental and DFT-calculated NMR spectra to identify misassignments. For crystallography, validate thermal displacement parameters using the Hirshfeld test .
Advanced Crystallographic Analysis
Q: How is the puckering conformation of the pyrrolidinone ring analyzed, and what implications does it have for molecular interactions? A:
- Method : Use Cremer-Pople puckering parameters (Q, φ) derived from X-ray data. For example, in a related compound, the pyrrolidinone ring adopts an envelope conformation (Q = 0.148 Å, φ = 78.5°) with C21 as the flap atom .
- Implications : Puckering affects hydrogen bonding (e.g., N–H⋯O interactions) and steric compatibility with biological targets. Non-planar rings may enhance binding to hydrophobic pockets in enzymes .
Hypothesized Biological Targets
Q: Based on structural analogs, what biological targets or pathways might this compound modulate? A: Similar fluorinated benzamides target:
- Enzyme Inhibition : Bacterial acyl carrier protein synthase (AcpS-PPTase), critical for fatty acid biosynthesis. Fluorine enhances electronegativity, improving binding to catalytic residues .
- Antimicrobial Activity : Thiazolidinone derivatives with fluorophenyl groups show MIC values <10 µM against S. aureus .
Experimental Design : Perform enzyme inhibition assays (IC₅₀) and MIC testing with Gram-positive/negative strains. Compare results with non-fluorinated analogs to isolate electronic effects .
Addressing Data Contradictions
Q: How should researchers resolve conflicting bioactivity data between structural analogs? A:
- Variable Control : Standardize assay conditions (e.g., solvent/DMSO concentration, cell line passage number).
- Structural Analysis : Use molecular docking (AutoDock Vina) to compare binding poses. For example, 2-fluoro substitution may sterically hinder interactions vs. 4-fluoro isomers .
- Statistical Validation : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Computational Modeling Strategies
Q: Which computational approaches predict the compound’s binding affinity and metabolic stability? A:
- Docking : Use Glide (Schrödinger) or GOLD to simulate binding to AcpS-PPTase (PDB: 1FAPS). Prioritize poses with fluorophenyl groups in hydrophobic subpockets .
- ADMET Prediction : SwissADME predicts logP (~3.2) and CYP3A4 inhibition risk. Fluorine reduces metabolic oxidation but may increase plasma protein binding .
- MD Simulations : NAMD/GROMACS simulations (100 ns) assess conformational stability of the pyrrolidinone ring in aqueous vs. lipid bilayer environments .
Impact of Stereochemistry
Q: How does stereochemistry at the propyl linker influence bioactivity, and how is enantiomeric purity ensured? A:
- Chiral Centers : The propyl linker’s stereochemistry (R/S) affects spatial alignment with target pockets. For example, (R)-enantiomers of similar compounds show 5× higher affinity for kinase targets .
- Synthesis Control : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers. Confirm purity via optical rotation ([α]₂₀ᴰ) and NOESY correlations .
Metabolite Identification
Q: What analytical strategies identify and quantify metabolites in preclinical studies? A:
- LC-HRMS : Acquire full-scan MS data (m/z 100–1000) in positive/negative ion modes. Prioritize ions with ∆m/z +15.995 (oxidation) or −18.010 (hydrolysis) .
- Fragmentation : MS/MS spectra (CID 35 eV) differentiate N-dealkylation (m/z loss 72.057) vs. amide hydrolysis (m/z loss 44.013) .
- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
